![molecular formula C16H15NO4S2 B2403141 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 2034397-39-0](/img/structure/B2403141.png)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
Furan and thiophene are both heterocyclic compounds, which are compounds that contain a ring structure containing atoms of at least two different elements . Benzenesulfonamide is a type of sulfonamide, a functional group that is characterized by the structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of atoms or groups of atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, the introduction of the hydroxy group, and the attachment of the benzenesulfonamide group. One possible method for synthesizing compounds with these types of structures involves the use of Suzuki-Miyaura coupling, a type of cross-coupling reaction .Scientific Research Applications
Commercially Available Drugs
Several existing drugs, such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine, contain the thiophene nucleus. Understanding the current status of thiophene research is crucial for advancing drug discovery efforts.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-16(13-8-10-22-11-13,15-7-4-9-21-15)12-17-23(19,20)14-5-2-1-3-6-14/h1-11,17-18H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQNBFGYOPQIIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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